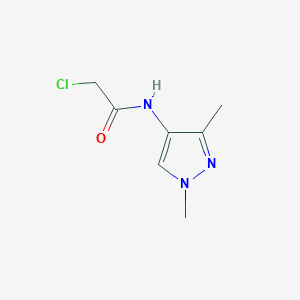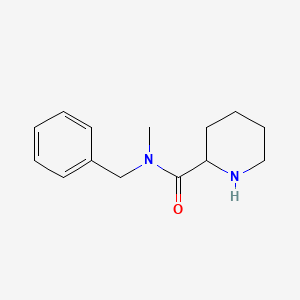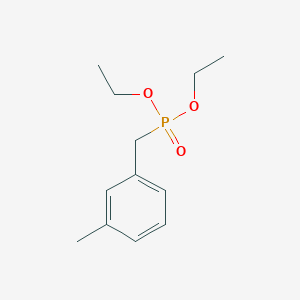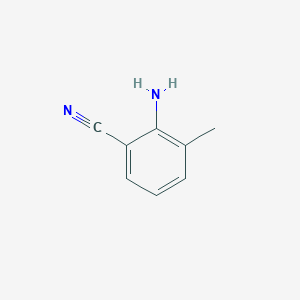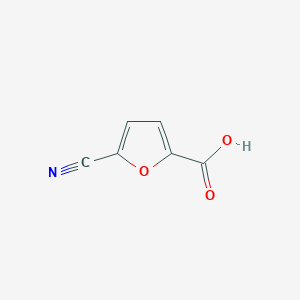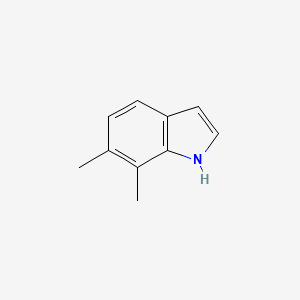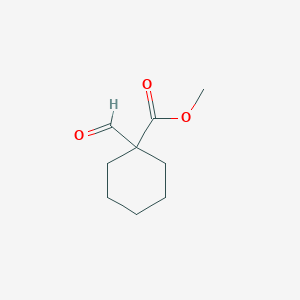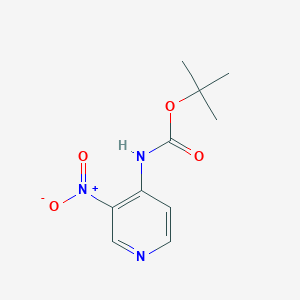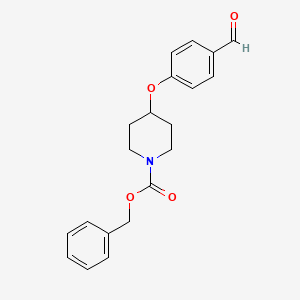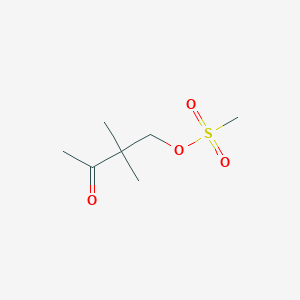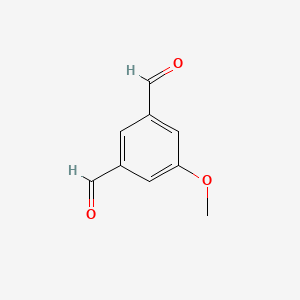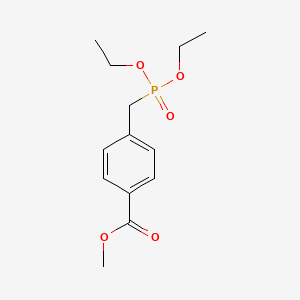
4-(二乙氧基膦酰甲基)苯甲酸甲酯
概述
描述
“Methyl 4-(diethoxyphosphorylmethyl)benzoate” is a chemical compound with the molecular formula C13H19O5P . Its molecular weight is approximately 286.26 .
Molecular Structure Analysis
The InChI code for “Methyl 4-(diethoxyphosphorylmethyl)benzoate” is1S/C13H19O5P/c1-4-17-19(15,18-5-2)10-11-6-8-12(9-7-11)13(14)16-3/h6-9H,4-5,10H2,1-3H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 4-(diethoxyphosphorylmethyl)benzoate” is a liquid at room temperature . The boiling point is 137-138.5 C at 0.15 mmHg .科学研究应用
1. 在 Horner-Wadsworth-Emmons 反应中的利用
2-[(二乙氧基膦酰)甲基]苯甲酸甲酯因其在 Horner-Wadsworth-Emmons 条件下的反应中发挥作用而受到关注,产生烯基膦酸酯和 1,2-二取代 E-烯烃,表明其在有机合成和复杂分子结构构建中的效用 (贝尔德等人,2011)。
2. 在合成关键中间体中的重要性
4-(5-甲酰基-2-甲氧基苯氧基)苯甲酸甲酯是一种双联苯的总合成中的关键中间体,双联苯是一系列具有多种生物活性的天然产物,它由 4-溴苯甲酸甲酯合成,表明此类化合物在生物活性分子合成中的重要性 (娄洪祥,2012)。
3. 在 Curtius 反应和异氰酸酯形成中的作用
在 Curtius 反应中,(二乙氧基膦酰甲基)呋喃酸甲酯发生选择性水解,导致形成呋喃酰叠氮化物,随后转化为异氰酸酯。这证明了该化合物在复杂化学转化中的效用,包括亲核取代和重排,形成稳定的甲基氨基甲酸酯和磷酸化的呋喃基碳酸酯 (佩夫兹纳,2011)。
4. 在介晶和荧光性质中的作用
研究表明,相关的苯甲酸甲酯在理解液晶和荧光性质中得到了应用,展示了这些化合物在材料科学和具有独特物理性质的热稳定化合物的开发中的相关性 (穆罕默德等人,2016)、(金等人,2021)。
安全和危害
属性
IUPAC Name |
methyl 4-(diethoxyphosphorylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O5P/c1-4-17-19(15,18-5-2)10-11-6-8-12(9-7-11)13(14)16-3/h6-9H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYPSGYDIRZUOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30449367 | |
| Record name | Methyl 4-(diethoxyphosphorylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(diethoxyphosphorylmethyl)benzoate | |
CAS RN |
14295-52-4 | |
| Record name | Methyl 4-[(diethoxyphosphinyl)methyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14295-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(diethoxyphosphorylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30449367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


